

Primisulfuron CAS Number 113036-87-6

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Compound of Interest

Compound Name: *Primisulfuron*

Cat. No.: *B045244*

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An In-depth Technical Guide to **Primisulfuron** (CAS No. 113036-87-6)

Introduction

Primisulfuron is a selective, post-emergence herbicide belonging to the sulfonyleurea chemical family.^{[1][2]} It is primarily utilized for the control of a wide range of grassy and broadleaf weeds in agricultural applications, particularly in corn cultivation.^{[1][3][4]} The biologically active form is typically its methyl ester, **Primisulfuron-methyl** (CAS No. 86209-51-0), which shares similar toxicological and environmental characteristics with the parent acid.^{[1][5]} This guide provides a comprehensive technical overview of **Primisulfuron**, focusing on its chemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile, tailored for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

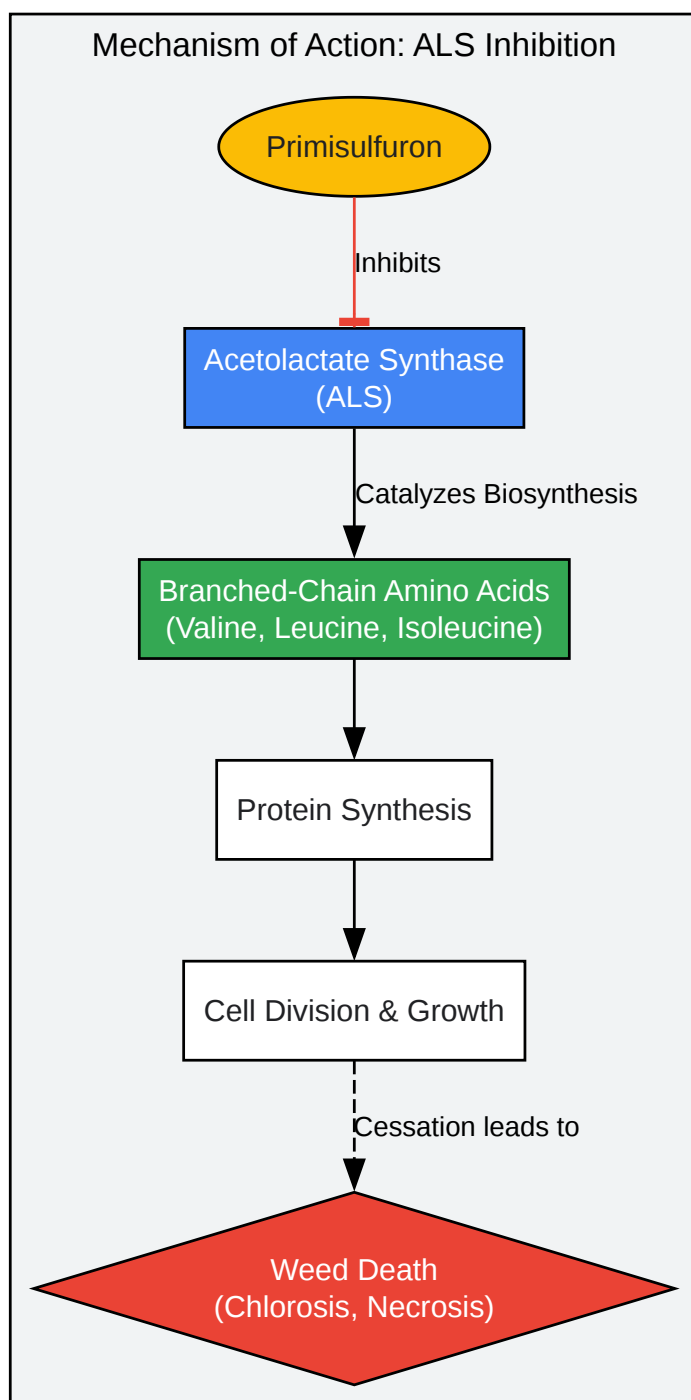
Primisulfuron-methyl is a colorless, crystalline solid.^[1] Its properties are summarized in the table below. Data for the parent acid, **Primisulfuron**, is less commonly reported as the methyl ester is the active species used in commercial formulations.

Table 1: Physicochemical Properties of **Primisulfuron** and **Primisulfuron-methyl**

Property	Primisulfuron-methyl	Primisulfuron
CAS Number	86209-51-0[6][7]	113036-87-6[1][7]
Molecular Formula	C15H12F4N4O7S[5][8]	C14H10F4N4O7S[9]
Molar Mass	468.3 g/mol [8]	454.31 g/mol [9]
Melting Point	203.1 °C[1][7]	196 °C[9]
Vapor Pressure	<3 x 10 ⁻¹⁰ mm Hg at 20 °C[8]	0.000001 mPa[1]
Water Solubility	70 mg/L at 20 °C[1]; 1 ppm at pH 5, 600 ppm at pH 8[2]	7 mg/L[9]
Octanol-Water Partition Coefficient (Kow)	1.15[10]	0.1987[1]
Soil Adsorption Coefficient (Koc)	50 (estimate)[1][2]	Not available

Mechanism of Action

Primisulfuron is a potent and selective inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth.[3][9] By blocking ALS, **Primisulfuron** rapidly halts cell division and growth in the meristematic regions of susceptible plants.[1][2] This inhibition leads to chlorosis and necrosis, with complete desiccation of the weed occurring within 10 to 20 days under optimal conditions.[6][9] This enzyme is absent in animals, which is a primary reason for the herbicide's low toxicity to mammals.[11]



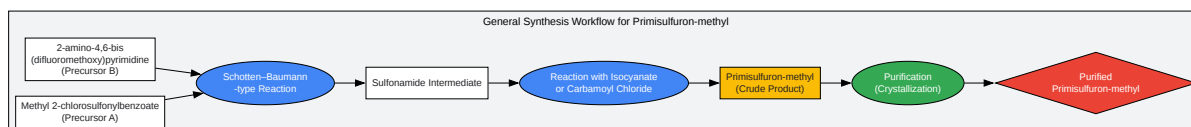
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Figure 1: Signaling pathway of **Primisulfuron**'s herbicidal action.

Synthesis and Formulation

Synthesis

The commercial production of **Primisulfuron-methyl** involves a multi-step chemical synthesis. A key step is the reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.[8] An alternative patented process describes the reaction of a nitrogen-containing heterocycle compound precursor, 2-amino-4,6-bis(difluoromethoxy)pyrimidine, with adjacent methoxycarbonyl benzenesulfonyl isocyanate in an acetonitrile solvent to yield the final product.[12]



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Figure 2: Generalized synthesis workflow for **Primisulfuron-methyl**.

Formulation

Primisulfuron-methyl is commercially available as water-dispersible granules (WG), typically at a concentration of 75% active ingredient, often packaged in water-soluble bags.[1][2][6] These formulations are mixed with water for application as a post-emergence spray.[6]

Experimental Protocols: Analytical Methods

The determination of **Primisulfuron-methyl** and its metabolites in environmental matrices like soil and water is critical for regulatory and research purposes. Standard methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

Method for Water Analysis (EPA GRM070.01A)

This method is designed for the analysis of **Primisulfuron-methyl** (CGA136872) and its metabolites in groundwater.[13]

- Principle: Direct injection of an acidified water sample onto a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.[13]
- Sample Preparation:

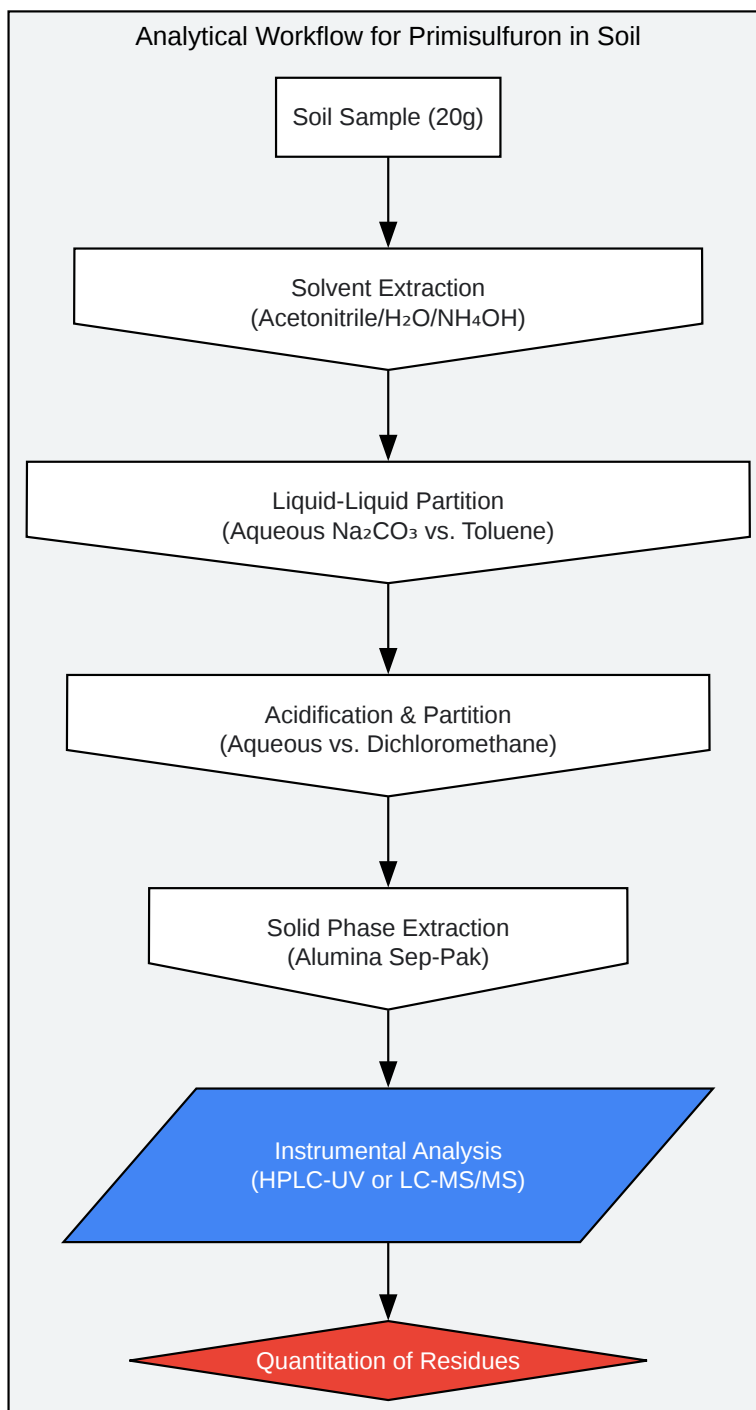
- Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.
[13]
- Acidify the sample with acetic acid to a 0.1% level.[13]
- The sample is then ready for direct injection into the LC-MS/MS system.[13]
- Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[13]
- Quantitation: A calibration curve is constructed using at least five levels of matrix-matched standard solutions, typically ranging from 0.01 ng/mL to 1 ng/mL.[13]
- Limit of Quantitation (LOQ): 0.05 ppb (µg/L) for **Primisulfuron**-methyl and its key metabolites in groundwater.[13]

Method for Soil Analysis (EPA GRM070.02A)

This method details the extraction and analysis of **Primisulfuron**-methyl from soil samples.[14]

- Principle: Solvent extraction followed by liquid-liquid partitioning, solid-phase extraction cleanup, and final determination by HPLC-UV or optionally by LC-MS/MS for complex matrices.[14]
- Extraction:
 - Extract residues from a soil sample by shaking for one hour at room temperature with a 90/8/2 (v/v/v) solution of acetonitrile/water/concentrated NH₄OH.[14]
- Cleanup:
 - Evaporate an aliquot of the extract and dilute with 0.1 M Na₂CO₃ solution.[14]
 - Partition the alkaline aqueous solution with toluene.[14]
 - Acidify the aqueous phase with phosphoric acid and partition again with dichloromethane.
[14]

- Evaporate the dichloromethane and perform a final cleanup using an Alumina Sep-Pak solid-phase extraction cartridge.[14]
- Instrumentation: HPLC with UV detection at 234 nm or an LC-MS/MS system.[10][14]
- Limit of Quantitation (LOQ): 0.01 ppm (mg/kg) for **Primisulfuron-methyl** in soil.[14]



[Click to download full resolution via product page](#)*Figure 3: Experimental workflow for soil residue analysis.*

Toxicology Profile

Primisulfuron-methyl exhibits low acute toxicity to mammals and is classified as a Toxicity Category III or IV pesticide.^{[1][6]} The EPA has classified it as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.^{[6][8]}

Table 2: Acute Toxicity of **Primisulfuron**-methyl

Study	Species	Route	Value	Toxicity Category	Reference(s)
LD ₅₀	Rat	Oral	>5050 mg/kg	IV (Practically Non-toxic)	^{[1][6][8]}
LD ₅₀	Rabbit, Rat	Dermal	>2010 mg/kg	III (Slightly Toxic)	^{[1][6][8]}
LC ₅₀ (4-hour)	Rat	Inhalation	>4.8 mg/L	III (Slightly Toxic)	^[1]
Eye Irritation	Rabbit	-	Slight irritation, cleared within 3 days	III	^[1]
Skin Irritation	Rabbit	-	Slight irritation	IV	^{[1][8]}
Skin Sensitization	Guinea Pig	-	Not a sensitizer	-	^[1]

Table 3: Ecotoxicity of **Primisulfuron**-methyl

Study	Species	Value	Toxicity Level	Reference(s)
Avian LD ₅₀	Bobwhite Quail, Mallard Duck	>2150 mg/kg	Practically Non-toxic	[6]
Avian Dietary LC ₅₀	Bobwhite Quail	>5000 ppm	Practically Non-toxic	[6]
Fish LC ₅₀ (96-hour)	Rainbow Trout	>13 mg/L	Slightly Toxic	[1]
Fish LC ₅₀ (96-hour)	Bluegill Sunfish	>48 mg/L	Slightly Toxic	[1]
Aquatic Invertebrate (Chronic NOEL)	Daphnia magna	0.41 ppm	-	[6]
Estuarine Invertebrate LC ₅₀	Mysid Shrimp	16 ppm	Slightly Toxic	[6]
Bee Acute Contact LD ₅₀	Honey Bee (Apis mellifera)	>100 µg/bee	Practically Non-toxic	[1][6]

Metabolism and Environmental Fate

Metabolism

In rats, the primary metabolic pathway for **Primisulfuron**-methyl involves hydroxylation of the pyrimidine ring, followed by hydrolysis or conjugation with glucuronic acid.[8] A significant portion is excreted unchanged in feces and urine.[6] In maize, the herbicide is metabolized to the O-glucoside of 5-hydroxy-**primisulfuron**, rendering the crop tolerant.[8]

Environmental Fate and Degradation

Primisulfuron-methyl has a low to moderate persistence in the soil, with reported field half-lives ranging from approximately 4 to 30 days, influenced by soil type and conditions.[1][8]

- **Hydrolysis:** Degradation is highly dependent on pH. It is stable in neutral and alkaline solutions but hydrolyzes more rapidly under acidic conditions. The half-life at 25°C is

reported as 22 days at pH 5, while being significantly longer at pH 7 and 9.[1][6][9]

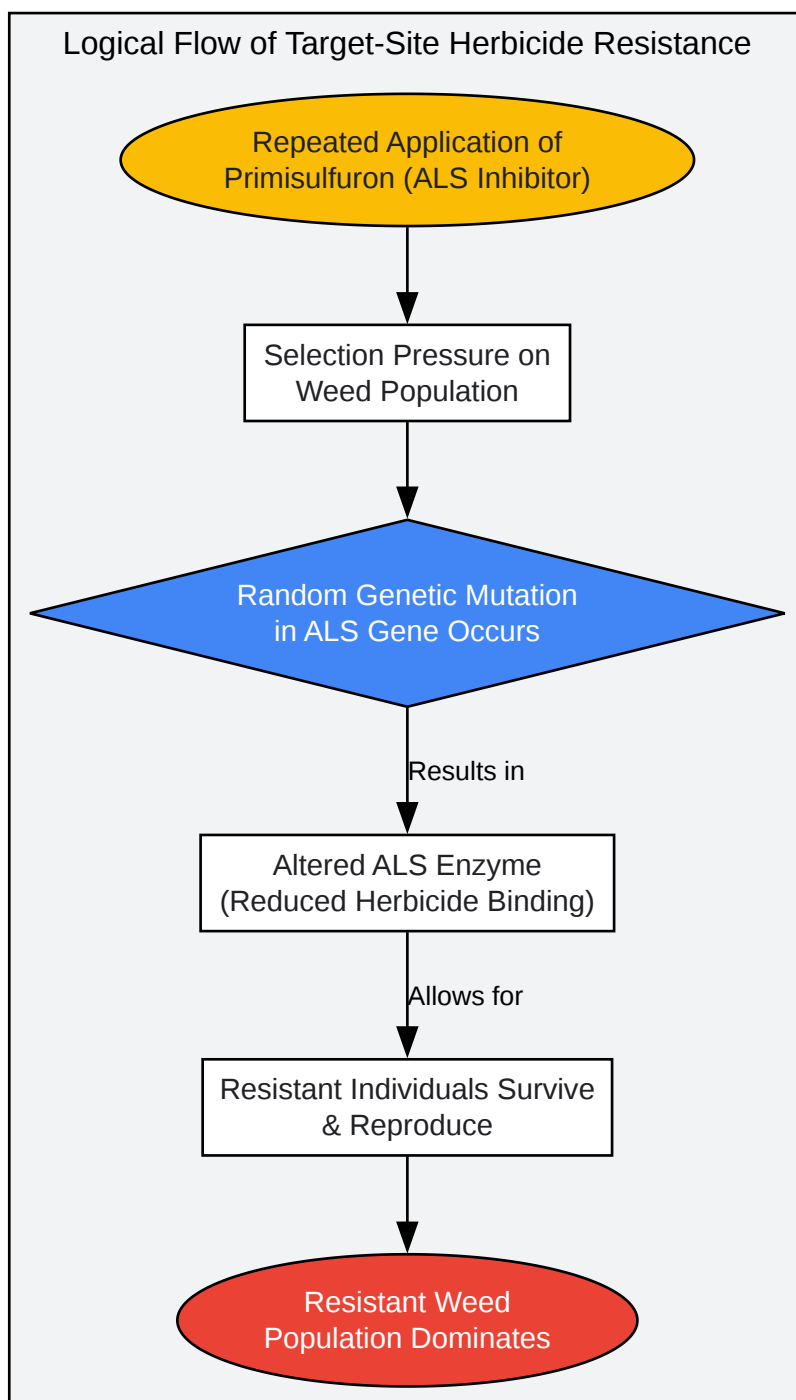
- Soil Degradation: Aerobic conditions enhance breakdown in soil.[1] Due to its water solubility and poor sorption to soil particles ($K_{oc} \approx 50$), it has the potential to be mobile, though field studies have shown limited leaching below the surface layer.[1]
- Photodegradation: Direct photolysis is generally not a major degradation pathway, but degradation can occur rapidly upon exposure to UV light at a wavelength of 254 nm.[9][15]

Table 4: Degradation Half-Life (DT_{50}) of **Primisulfuron**

Condition	pH	Temperature	Half-Life	Reference(s)
Hydrolysis	3	50 °C	10 hours	[8]
Hydrolysis	5	50 °C	10 hours	[8]
Hydrolysis	5	25 °C	22 days	[1]
Hydrolysis	7	50 °C	>300 hours	[8]
Hydrolysis	9	50 °C	>300 hours	[8]
Soil (Field)	Various	Field Conditions	4 to 60 days	[1]

Weed Resistance

The repeated use of ALS-inhibiting herbicides, including **Primisulfuron**, has led to the evolution of resistant weed biotypes.[16] The primary mechanism of resistance is a target-site mutation in the ALS gene, which reduces the binding affinity of the herbicide to the enzyme.[16] [17] For example, a resistant shattercane (*Sorghum bicolor*) biotype was found to have an altered ALS that was significantly less sensitive to **primisulfuron** inhibition (I_{50} value of 231 μ M) compared to the susceptible biotype (I_{50} of 0.025 μ M).[17]



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Figure 4: Development of weed resistance to ALS-inhibiting herbicides.

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